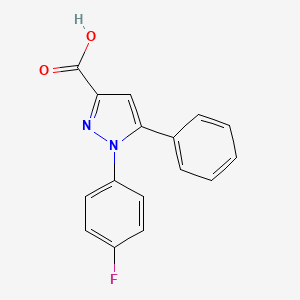

1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

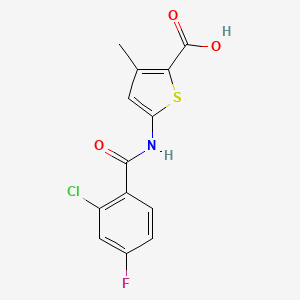

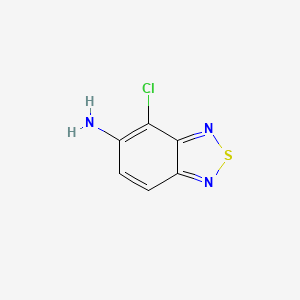

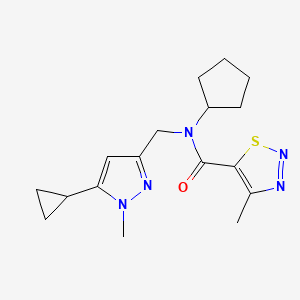

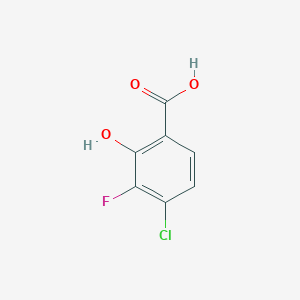

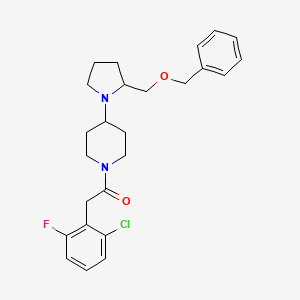

The compound “1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and two phenyl groups, one of which is substituted with a fluorine atom .

Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been reported in the literature . The process typically involves a two-step reaction. First, a pyrazoline is synthesized via a one-pot three-component reaction under microwave irradiation. Then, the pyrazoline is converted to a pyrazole via oxidative aromatization under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar fluorinated pyrazoles have been studied . These reactions include a one-pot three-component reaction to form a pyrazoline, followed by oxidative aromatization to form a pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Fluorophenylboronic acid, a related compound, has a molecular weight of 139.92 g/mol and a melting point of 262-265 °C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

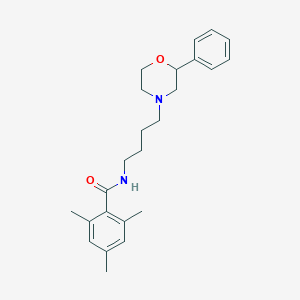

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluorinated Pyrazoles

The compound can be synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .

Potential Anti-Cancer Activity

The compound could potentially have anti-cancer activity. Some studies have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines . Furthermore, many pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Interaction with Human Estrogen Alpha Receptor

A molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Mecanismo De Acción

While the specific mechanism of action for “1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is not available, similar fluorinated pyrazoles have been studied for their biological activities . For example, a molecular docking study showed that a similar fluorinated pyrazole had a binding affinity to the human estrogen alpha receptor (ERα) close to that of 4-OHT, a native ligand .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQNHYPQPZYZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)